Pentafluorophenacyl bromide
Overview
Description
Pentafluorophenacyl bromide is a compound that is not directly discussed in the provided papers. However, related compounds and reagents such as bromine pentafluoride and derivatives of pentafluorophenyl groups are mentioned. These compounds are used in various chemical reactions and have unique properties due to the presence of the pentafluorophenyl group, which can influence reactivity and stability .
Synthesis Analysis
The synthesis of compounds related to pentafluorophenacyl bromide involves the use of pentafluorophenyl groups. For instance, pentafluorophenylaluminium dibromide and bis(pentafluorophenyl)aluminium bromide were prepared by cleaving methylpentafluorophenylmercury with aluminium tribromide . Additionally, pentafluorophenylmethyldiethoxysilane was synthesized using a bromo- or iodo-Grignard reagent, which was then polymerized to yield poly(pentafluorophenylmethylsiloxane) . These methods demonstrate the reactivity of pentafluorophenyl derivatives in forming new bonds and creating complex molecules.
Molecular Structure Analysis
The molecular structure of compounds containing pentafluorophenyl groups can be quite complex. For example, the rotational spectra of pentafluorosulfur bromide provided insights into the molecular constants and structural parameters, indicating a predominantly covalent character of the S–Br bond with some ionic character . Although not directly related to pentafluorophenacyl bromide, this analysis shows the influence of fluorine atoms on the molecular geometry and electronic properties of the compounds.
Chemical Reactions Analysis
Chemical reactions involving pentafluorophenyl derivatives are diverse. Bromobis(pentafluorophenyl)thallium(III) reacts with many main group elements to give pentafluorophenyl derivatives . Tris(pentafluorophenyl)borane is used as a catalyst in various organic reactions, including hydrometallation, alkylations, and aldol-type reactions . The bromocyanation of styrene derivatives with cyanogen bromide is catalyzed by tris(pentafluorophenyl)borane, proceeding through a stereospecific syn-addition . These reactions highlight the versatility of pentafluorophenyl compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pentafluorophenyl derivatives are influenced by the strong electron-withdrawing effect of the fluorine atoms. For instance, pentafluorophenylaluminium dibromide is dimeric in benzene and exhibits stability due to bromine bridging and internal π–π bonding . The high fluorine content of pentafluorophenylmethyldiethoxysilane makes it an interesting monomer for preparing fluoropolysiloxanes with potential unusual properties such as permeability and surface activity . These properties are crucial for the application of these compounds in various fields, including materials science and catalysis.
Scientific Research Applications
1. Chromatography and Mass Spectrometry
Pentafluorophenacyl bromide (PFB-Br) is extensively used as a derivatization agent in chromatography and mass spectrometry for highly sensitive analysis of various substances. Its physicochemical properties make it ideal for analyzing endogenous and exogenous substances, including inorganic and organic anions in biological samples like plasma, urine, and saliva. Key applications include the analysis of nitrite, nitrate, cyanide, and dialkyl organophosphates (Tsikas, 2017).
2. Synthesis and Derivatization
Pentafluorophenacyl bromide plays a crucial role in the synthesis of complex compounds and derivatization of alcohols, aldehydes, and ketones. It has been used in developing methods for pre-column derivatization of alcohols and aldehydes/ketones, enhancing response in electrospray ionization mass spectrometry (ESI-MS) and improving chromatography results (Barry et al., 2003).
3. Environmental Analysis
Pentafluorophenacyl bromide derivatization method in gas chromatography/mass spectrometry is employed for identifying and quantifying halogenated phenols in environmental samples like air, water, and sediment. This method has demonstrated high efficiency and sensitivity in detecting and analyzing these compounds in various environmental matrices (Hanada et al., 2002).
4. Organic Synthesis
In organic chemistry, pentafluorophenacyl bromide is utilized for the cross-coupling of aryl halides with pentafluorobenzene and other perfluoroaromatics. This application is significant in creating new chemical structures and compounds under mild conditions, demonstrating its versatility and efficiency in organic synthesis (Lafrance et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for Pentafluorophenacyl bromide were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new Pentafluorophenacyl bromide modalities.
properties
IUPAC Name |
2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHGZNFDGHGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379755 | |
Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenacyl bromide | |
CAS RN |
5122-16-7 | |
Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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